Cyclosporin A-Derivative 1 Free base

Description

Properties

IUPAC Name |

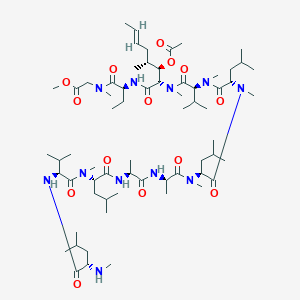

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[[(2S)-2-[[(2S)-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H117N11O14/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80)/b29-27+/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOOLRRRIPXEQE-VFELDGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H117N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1276.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Modification of Cyclosporin A

Cyclosporin A-Derivative 1 is synthesized through a two-step process involving acylation of the butenyl-methyl-threonine side chain followed by ring-opening of the cyclic undecapeptide structure. The reaction sequence, as detailed in patent WO 2013167703 A1, begins with the introduction of an acyl group to the γ-position of the butenyl-methyl-threonine residue, enhancing the molecule’s hydrophobicity. This modification facilitates subsequent cleavage of the peptide bond between sarcosine (Sar) and N-methyl-leucine (MeLeu), resulting in a linear intermediate.

Solvent Systems and Reaction Conditions

The acylation step employs polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) under inert nitrogen atmospheres to prevent oxidation. Ring-opening is catalyzed by mild acidic conditions (pH 4–5) using aqueous acetic acid or trifluoroacetic acid (TFA), which selectively hydrolyzes the Sar-MeLeu bond without degrading other functional groups. Temperature control is critical, with reactions typically conducted at 25–30°C to minimize side reactions.

Table 1: Key Reaction Parameters for Cyclosporin A-Derivative 1 Synthesis

| Parameter | Conditions |

|---|---|

| Acylation solvent | DMF/DMAc |

| Ring-opening catalyst | 0.1 M acetic acid in H₂O |

| Temperature | 25–30°C |

| Reaction time | 6–8 hours (acylation); 2–4 hours (ring-opening) |

Purification and Isolation Techniques

Crystallization and Filtration

Post-synthesis, the crude product is purified via anti-solvent crystallization . The reaction mixture is diluted with ice-cold diethyl ether or hexane, inducing precipitation of the crystalline intermediate. Filtration under reduced pressure yields a white to off-white powder, which is washed with cold ether to remove residual solvents.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is employed for final purification. A gradient elution of acetonitrile (ACN) and water (0.1% TFA) achieves baseline separation of the derivative from unreacted cyclosporin A and byproducts. The purity of the final product, as reported by suppliers, exceeds 99.29%.

Table 2: HPLC Parameters for Cyclosporin A-Derivative 1 Analysis

| Column | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|

| C18 (250 × 4.6 mm, 5 µm) | ACN:H₂O (0.1% TFA) | 1.0 mL/min | 210 nm |

Characterization and Quality Control

Spectroscopic Confirmation

Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups, including the amide I band (1640–1680 cm⁻¹) and C=O stretches (1720–1740 cm⁻¹) from the acylated side chain. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the linear structure, with distinct shifts for the opened Sar-MeLeu bond (δ 4.2–4.5 ppm for α-protons).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula C₆₅H₁₁₇N₁₁O₁₄ (observed m/z 1276.69 [M+H]⁺), consistent with theoretical calculations.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: Cyclosporin A-Derivative 1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule.

Reduction: This reaction can alter the oxidation state of specific atoms within the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the original compound .

Scientific Research Applications

Immunology

- Mechanism of Action : Cyclosporin A-Derivative 1 retains the ability to bind to cyclophilins but does not exhibit the same level of immunosuppression as its parent compound. This property makes it a valuable tool for studying immune responses without the confounding effects of immunosuppression .

- Case Study : In a study involving patients with severe atopic dermatitis, cyclosporin derivatives demonstrated significant clinical improvements with minimal side effects, suggesting potential therapeutic applications in dermatological conditions .

Neurology

- Neuroprotective Effects : Research has shown that cyclosporin A exhibits neuroprotective properties by stabilizing mitochondrial functions and reducing oxidative stress . The derivative may be useful in exploring treatments for conditions such as stroke and traumatic brain injury.

- Experimental Design : In pre-clinical trials involving porcine models, cyclosporin derivatives were administered post-injury to assess their efficacy in reducing oxidative damage and improving recovery outcomes .

Virology

- Viral Inhibition : Cyclosporin A-Derivative 1 has been studied for its potential to inhibit viral entry and replication. It has shown effectiveness against various viruses, including hepatitis B virus, human immunodeficiency virus, and coronaviruses .

- Mechanism : The compound’s ability to inhibit the transporter activity of membrane transporters while maintaining cellular function positions it as a candidate for antiviral drug development .

Data Tables

The following table summarizes key findings from various studies on the applications of Cyclosporin A-Derivative 1:

Mechanism of Action

Cyclosporin A-Derivative 1 exerts its effects by binding to cyclophilin, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the transcription of interleukin-2 and other cytokines. This mechanism is crucial for its immunosuppressive properties .

Comparison with Similar Compounds

Cyclosporin A: The parent compound, known for its potent immunosuppressive effects.

Tacrolimus: Another immunosuppressive agent with a similar mechanism of action but different molecular structure.

Sirolimus: An immunosuppressive drug that inhibits the mammalian target of rapamycin (mTOR) pathway.

Uniqueness: Cyclosporin A-Derivative 1 is unique due to its specific structural modifications, which may result in different biological activities and reduced immunosuppressive effects compared to the parent compound .

Biological Activity

Cyclosporin A-Derivative 1 (Free base), a derivative of the immunosuppressive agent Cyclosporin A (CsA), has garnered attention for its unique biological activities, particularly its non-immunosuppressive properties. This article explores the biological activity of this compound, emphasizing its mechanisms, therapeutic implications, and research findings.

Overview of Cyclosporin A-Derivative 1

Cyclosporin A-Derivative 1 is synthesized through the acylation of the butenyl-methyl-threonine side chain of CsA, followed by a ring-opening reaction. This results in a linear peptide structure that retains some properties of CsA while mitigating its immunosuppressive effects. Its chemical formula is with a molecular weight of 1364.50 g/mol .

The primary mechanism by which Cyclosporin A-Derivative 1 exhibits biological activity involves its interaction with cellular targets distinct from those of traditional CsA. Notably, it does not inhibit calcineurin or cyclophilins, which are responsible for CsA's immunosuppressive effects. Instead, it has been shown to selectively inhibit viral entry mechanisms without disrupting essential cellular functions.

Antiviral Activity

- Hepatitis B Virus (HBV) Inhibition : Research indicates that certain derivatives of CsA, including Cyclosporin A-Derivative 1, can inhibit HBV entry by targeting the sodium taurocholate co-transporting polypeptide (NTCP) without affecting bile acid uptake. This selectivity is crucial for minimizing adverse effects associated with traditional antiviral therapies .

- Broad-Spectrum Antiviral Effects : Cyclosporin A and its derivatives have demonstrated broad-spectrum antiviral activity against various strains of influenza A and B viruses. Studies suggest that these compounds act post-viral fusion, providing a novel mechanism that does not rely on inhibiting cyclophilin A's isomerase activity .

Neuroprotective Effects

In a clinical study involving transient focal ischemia in rats, Cyclosporin A was administered to evaluate its neuroprotective potential. The results indicated that treatment with CsA significantly reduced lactate/pyruvate ratios and infarct volumes compared to placebo groups, suggesting improved cerebral oxidative metabolism during reperfusion .

| Parameter | CsA Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Lactate/Pyruvate Ratio | 126.2 ± 24.3% | 186.8 ± 18.4% | p = 0.013 |

| Total Infarct Volume (mm³) | 61.8 ± 6.0 | 80.6 ± 6.7 | p = 0.047 |

| Striatal Volume (mm³) | 29.9 ± 3.5 | 41.5 ± 3.9 | p = 0.033 |

Pharmacokinetics and Drug Interaction Studies

Cyclosporin A-Derivative 1 has also been studied for its pharmacokinetic properties, particularly regarding its inhibition of organic anion transporting polypeptides (OATP1B1/1B3). These studies demonstrated that CsA acts as a time-dependent inhibitor of these transporters, affecting the pharmacokinetics of co-administered drugs .

Q & A

Q. How is Cyclosporin A-Derivative 1 synthesized from Cyclosporin A, and what structural modifications define its non-immunosuppressive properties?

Cyclosporin A-Derivative 1 is synthesized through a two-step process: (1) acylation of the butenylmethylthreonine side chain of Cyclosporin A, followed by (2) ring-opening of the parent compound. These modifications eliminate its immunosuppressive activity while retaining structural features for potential therapeutic applications. Analytical techniques like NMR and mass spectrometry are critical for confirming structural integrity post-synthesis .

Q. What are the optimal storage and solubility conditions for Cyclosporin A-Derivative 1 to ensure experimental reproducibility?

The compound is soluble in DMSO, with recommended storage at -20°C in aliquots to avoid freeze-thaw degradation. For solubility enhancement, heating to 37°C with sonication is advised. Long-term storage at -80°C extends stability to 6 months, while -20°C limits use to 1 month. Always centrifuge dissolved samples to eliminate particulate matter before use .

Q. Which analytical methods are recommended to verify the purity (>98%) of Cyclosporin A-Derivative 1?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment, as per USP 36 guidelines. Complementary methods include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry for molecular weight validation. Cross-referencing with certificates of analysis (COA) from synthesis batches ensures consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models for Cyclosporin A-Derivative 1?

Discrepancies often arise from differences in metabolic stability, solubility, or tissue penetration. To address this:

- Conduct pharmacokinetic studies to assess bioavailability and half-life.

- Use fluorescent or isotopic labeling (e.g., methods in ) to track compound distribution in vivo.

- Compare results across multiple species or organoid models to identify species-specific metabolic pathways .

Q. What experimental strategies can differentiate Cyclosporin A-Derivative 1’s mechanism from Cyclosporin A, given its non-immunosuppressive profile?

- Perform calcineurin inhibition assays: Cyclosporin A inhibits calcineurin via cyclophilin binding, but the derivative should show reduced or absent activity.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to cyclophilin isoforms.

- Evaluate downstream effects (e.g., IL-2 expression in T-cells) to confirm lack of immunosuppression .

Q. How can computational methods optimize the design of Cyclosporin A-Derivative 1 analogs for target-specific applications?

Molecular docking and dynamics simulations predict interactions with target proteins (e.g., cyclophilins or novel binding partners identified via reverse target screening). Tools like PDBbind and molecular dynamics software (e.g., GROMACS) model binding stability and conformational changes. Virtual screening of derivative libraries accelerates hit identification .

Q. What methodologies are suitable for investigating the neuroprotective potential of Cyclosporin A-Derivative 1 in traumatic brain injury (TBI) models?

- Use controlled cortical impact (CCI) or fluid percussion injury models in rodents.

- Assess mitochondrial function via ATP synthesis assays and N-acetylaspartate (NAA) levels (via magnetic resonance spectroscopy) to quantify neuroprotection.

- Compare outcomes with Cyclosporin A to evaluate the derivative’s efficacy in reducing axonal injury without immunosuppressive side effects .

Methodological Notes

- Contradictions in Data : If bioactivity conflicts arise, validate assays using orthogonal methods (e.g., ELISA alongside flow cytometry) and confirm compound integrity via HPLC post-experiment .

- Structural-Activity Relationships (SAR) : Combine X-ray crystallography of derivative-cyclophilin complexes with mutagenesis studies to pinpoint critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.